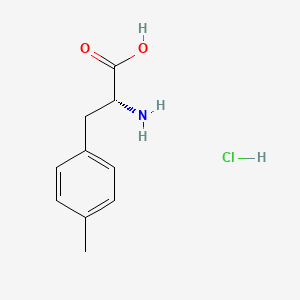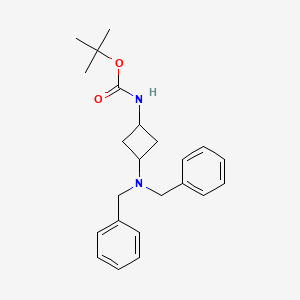![molecular formula C18H25F3N2O4S B12274786 N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B12274786.png)
N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-Methansulfonyl-4-methoxypiperidin-4-yl)methyl]-3-[4-(Trifluormethyl)phenyl]propanamid ist eine komplexe organische Verbindung, die einen Piperidinring, eine Trifluormethylgruppe und eine Methansulfonylgruppe enthält.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-[(1-Methansulfonyl-4-methoxypiperidin-4-yl)methyl]-3-[4-(Trifluormethyl)phenyl]propanamid umfasst typischerweise mehrere Schritte. Ein üblicher Ansatz ist die Suzuki-Miyaura-Kupplungsreaktion, die häufig zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen verwendet wird. Diese Reaktion beinhaltet die Kupplung eines Arylhalogenids mit einer Organoborverbindung in Gegenwart eines Palladiumkatalysators .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Optimierung der Reaktionsbedingungen beinhalten, um die Ausbeute zu erhöhen und die Kosten zu senken. Dazu gehört die Auswahl geeigneter Lösungsmittel, Katalysatoren und Reaktionstemperaturen. Die Verwendung von Durchflussreaktoren kann auch die Effizienz des Syntheseprozesses verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
N-[(1-Methansulfonyl-4-methoxypiperidin-4-yl)methyl]-3-[4-(Trifluormethyl)phenyl]propanamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Methansulfonylgruppe kann oxidiert werden, um Sulfonderivate zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um die Methansulfonylgruppe zu entfernen.
Substitution: Die Trifluormethylgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.
Substitution: Nucleophile wie Amine oder Thiole können für Substitutionsreaktionen eingesetzt werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Sulfonderivaten führen, während die Reduktion das entsprechende Amin erzeugen kann.
Wissenschaftliche Forschungsanwendungen
N-[(1-Methansulfonyl-4-methoxypiperidin-4-yl)methyl]-3-[4-(Trifluormethyl)phenyl]propanamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein in der organischen Synthese verwendet, um komplexere Moleküle zu erzeugen.
Biologie: Die Verbindung kann zur Untersuchung von Enzyminhibition und Rezeptorbindung verwendet werden.
Industrie: Die Verbindung kann bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von N-[(1-Methansulfonyl-4-methoxypiperidin-4-yl)methyl]-3-[4-(Trifluormethyl)phenyl]propanamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Methansulfonylgruppe kann als Elektrophil wirken und die Bildung kovalenter Bindungen mit nucleophilen Stellen an Proteinen oder Enzymen ermöglichen. Diese Wechselwirkung kann die Aktivität der Zielmoleküle modulieren, was zu verschiedenen biologischen Effekten führt .
Wirkmechanismus
The mechanism of action of N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-[(1-Methansulfonyl-4-methoxypiperidin-4-yl)methyl]-2-phenyl-1,3-thiazol-4-carboxamid: Diese Verbindung enthält einen Thiazolring anstelle der Trifluormethylgruppe.
N-[(1-Methansulfonyl-4-methoxypiperidin-4-yl)methyl]cyclopropansulfonamid: Diese Verbindung enthält einen Cyclopropanring anstelle der Trifluormethylgruppe.
Einzigartigkeit
Das Vorhandensein der Trifluormethylgruppe in N-[(1-Methansulfonyl-4-methoxypiperidin-4-yl)methyl]-3-[4-(Trifluormethyl)phenyl]propanamid verleiht einzigartige Eigenschaften wie erhöhte Lipophilie und metabolische Stabilität. Diese Eigenschaften können das Potenzial der Verbindung als Medikamentenkandidat verbessern, indem sie ihre Bioverfügbarkeit und Resistenz gegen metabolischen Abbau verbessern .
Eigenschaften
Molekularformel |
C18H25F3N2O4S |
|---|---|
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C18H25F3N2O4S/c1-27-17(9-11-23(12-10-17)28(2,25)26)13-22-16(24)8-5-14-3-6-15(7-4-14)18(19,20)21/h3-4,6-7H,5,8-13H2,1-2H3,(H,22,24) |
InChI-Schlüssel |
XLJDQMFNXXKFFB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(CCN(CC1)S(=O)(=O)C)CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid](/img/structure/B12274723.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B12274737.png)



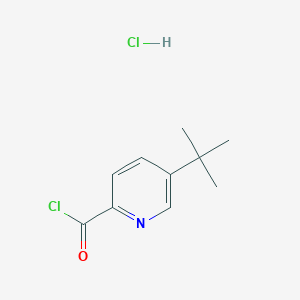

![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[(naphthalen-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B12274762.png)
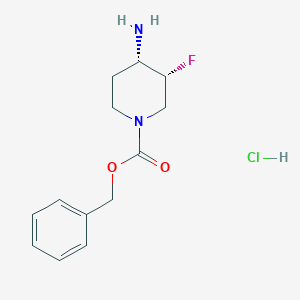

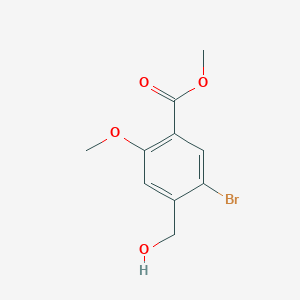
![3-{2-[5-(5-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B12274775.png)
